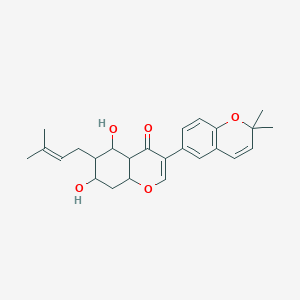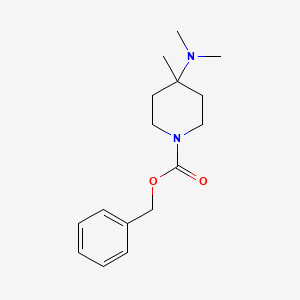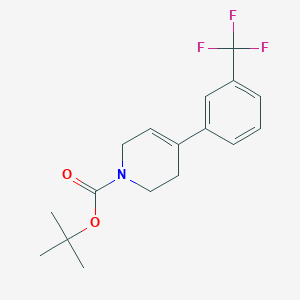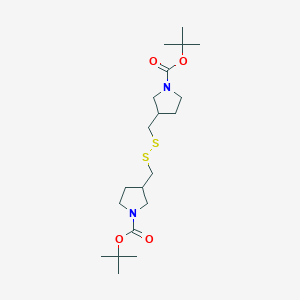![molecular formula C7H7F3N2O B12327203 Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-](/img/structure/B12327203.png)
Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)- is a heterocyclic compound that has garnered significant attention due to its diverse structural significance and biological activities. This compound is composed of fused pyran and pyrazole rings, making it a member of the pyranopyrazole family. The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrano[2,3-c]pyrazole derivatives typically involves multicomponent reactions. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, different aldehydes, and malononitrile under solvent-free conditions. The use of CoCuFe2O4 magnetic nanocrystals as a reusable catalyst has been reported to facilitate this reaction at room temperature .
Industrial Production Methods
Industrial production methods for pyrano[2,3-c]pyrazole derivatives often focus on green chemistry approaches. These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites. Solvent selection with a focus on water as a renewable and non-toxic medium, as well as solvent-free conditions, are also emphasized .
化学反応の分析
Types of Reactions
Pyrano[2,3-c]pyrazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydropyrano[2,3-c]pyrazole derivatives.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various functionalized pyrano[2,3-c]pyrazole derivatives, which can exhibit enhanced biological activities and chemical properties .
科学的研究の応用
Pyrano[2,3-c]pyrazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Medicine: Potential inhibitors of human Chk1 kinase enzyme, making them candidates for cancer therapy.
Industry: Utilized in the development of new materials with enhanced properties.
作用機序
The mechanism of action of pyrano[2,3-c]pyrazole derivatives involves their interaction with specific molecular targets and pathways. For instance, their ability to inhibit the activity of the human Chk1 kinase enzyme is attributed to their structural diversity, which allows for the modulation of activity by modifying different regions of the molecule .
類似化合物との比較
Similar Compounds
Similar compounds to pyrano[2,3-c]pyrazole include:
- Pyrano[3,2-c]pyrazole
- Pyrano[3,4-c]pyrazole
- Pyrano[4,3-c]pyrazole
Uniqueness
Pyrano[2,3-c]pyrazole derivatives are unique due to their specific isomer arrangement, which has been extensively investigated for its biological significance. This isomer exhibits promising biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
特性
分子式 |
C7H7F3N2O |
|---|---|
分子量 |
192.14 g/mol |
IUPAC名 |
3-(trifluoromethyl)-2,4,5,6-tetrahydropyrano[2,3-c]pyrazole |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-4-2-1-3-13-6(4)12-11-5/h1-3H2,(H,11,12) |
InChIキー |
YGHPELMIBRMUSW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(NN=C2OC1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline](/img/structure/B12327125.png)
![Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-eta)-4-methylphenyl]methoxy]ethyl]amino]-1,2-diphenylethylmethanesulfonamidato}ruthenium(II)](/img/structure/B12327127.png)


![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B12327133.png)
![4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy-](/img/structure/B12327137.png)
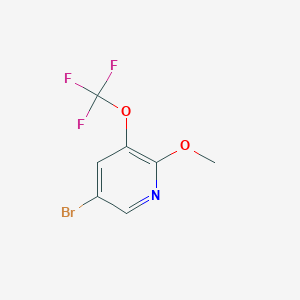
![(4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12327156.png)
![Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12327160.png)
